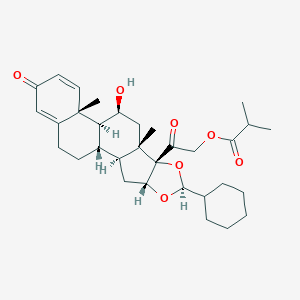

Ciclesonide 22S-Epimer

説明

Structure

3D Structure

特性

IUPAC Name |

[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29-,30-,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKZNWIVRBCLON-MDMPFDFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@@H](O2)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141845-81-0 | |

| Record name | Ciclesonide, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A6M4LVV4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Ciclesonide Impurity A (European Pharmacopoeia Standard)

[1]

Executive Summary

In the high-stakes domain of inhaled corticosteroid development, Ciclesonide Impurity A represents a critical quality attribute (CQA). Unlike degradation products formed through hydrolysis, Impurity A is a diastereomeric impurity —specifically the S-epimer of the drug substance.[1] Its presence is an intrinsic consequence of the acetalization chemistry used to synthesize the prodrug.

Because Ciclesonide (the R-epimer) and Impurity A (the S-epimer) share identical molecular weights and nearly identical solubilities, separating them requires precise chromatographic engineering.[1] This guide provides a definitive technical breakdown of Impurity A, detailing its stereochemical origin, a self-validating HPLC quantification protocol, and its regulatory standing under European Pharmacopoeia (Ph.[1] Eur.) Monograph 2703.

Part 1: Molecular Identity & Stereochemical Significance[1]

The Epimeric Distinction

Ciclesonide is a non-halogenated glucocorticoid prodrug.[2] Its unique structural feature is the cyclohexane ring fused to the steroid backbone via a 16,17-acetal linkage.[1] This linkage introduces a new chiral center at the acetal carbon (C-22).[1]

-

Ciclesonide (API): The (22R) -epimer.[1] This configuration aligns the cyclohexane ring to optimize binding affinity and lipophilicity.

-

Impurity A: The (22S) -epimer.[1] It is the diastereoisomer of the active drug.

Technical Specifications Table

| Feature | Specification |

| Ph. Eur. Name | Ciclesonide Impurity A |

| Chemical Name | (11β,16α)-16,17-[[(S)-Cyclohexylmethylene]bis(oxy)]-11-hydroxy-21-(2-methyl-1-oxopropoxy)pregna-1,4-diene-3,20-dione |

| Common Synonym | Ciclesonide S-Epimer |

| CAS Number | 141845-81-0 |

| Molecular Formula | C₃₂H₄₄O₇ |

| Molecular Weight | 540.7 g/mol |

| Regulatory Status | Ph.[1] Eur. Monograph 2703; ICH Q3A/B reporting required >0.10% |

Part 2: Mechanistic Origin (Synthesis & Formation)[1]

Impurity A is primarily a process-related impurity rather than a degradation product.[1] It is formed during the acetalization step of the Ciclesonide synthesis.

The Acetalization Reaction

The synthesis involves reacting the 16,17-diol precursor (Desisobutyryl-ciclesonide precursor) with cyclohexanecarboxaldehyde in the presence of an acid catalyst (e.g., Perchloric acid).[1]

-

Thermodynamic Control: The reaction produces a mixture of R (Ciclesonide) and S (Impurity A) epimers.[1]

-

Steric Hindrance: The R-isomer is thermodynamically favored due to less steric clash with the steroid backbone, but the S-isomer (Impurity A) inevitably forms in quantities ranging from 1% to 5% before purification.[1]

-

Purification Challenge: Because they are diastereomers, they cannot be separated by simple extraction.[1] Fractional recrystallization or preparative HPLC is required to reduce Impurity A to pharmacopeial limits (<0.5%).[1]

Visualization: Stereoselective Formation Pathway

Figure 1: The competitive formation of Ciclesonide (R) and Impurity A (S) during the acetalization step.[1][3] The S-epimer is the primary process impurity.

Part 3: Analytical Methodology (Self-Validating Protocol)

The separation of the R and S epimers is the "Critical Pair" in any Ciclesonide analytical method. A standard C18 column often fails to resolve them completely. This protocol utilizes a high-efficiency stationary phase and optimized gradient elution to ensure baseline separation.[1]

Validated HPLC/UPLC Protocol

Objective: Quantify Impurity A with a resolution factor (Rs) > 1.5 relative to the Ciclesonide peak.

Chromatographic Conditions

| Parameter | Setting | Rationale (Expertise) |

| Column | Zorbax SB-C8 or Symmetry C18 (150 x 4.6 mm, 3.5 µm) | C8 often provides better selectivity for steroid epimers than C18 by allowing the steric bulk of the cyclohexane ring to interact differently with the bonded phase.[1] |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | Acidic pH suppresses ionization of silanols, reducing peak tailing.[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks for steroids compared to Methanol.[1] |

| Flow Rate | 1.0 - 1.2 mL/min | Optimized for backpressure and mass transfer.[1] |

| Detection | UV at 242 nm | Max absorption for the conjugated diene system (Ring A of steroid).[1] |

| Column Temp | 40°C | Elevated temperature improves mass transfer and sharpens the epimer peaks. |

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 60 | 40 |

| 15.0 | 20 | 80 |

| 20.0 | 20 | 80 |

| 21.0 | 60 | 40 |

| 25.0 | 60 | 40 |

Step-by-Step Workflow & Self-Validation

-

System Suitability Solution (SSS):

-

Prepare a solution containing 0.5 mg/mL Ciclesonide API spiked with 0.5% Impurity A (Reference Standard).[1]

-

Self-Validation Check: Inject the SSS.[1] The resolution (Rs) between Impurity A (typically elutes before Ciclesonide) and Ciclesonide must be ≥ 1.[1]5. If Rs < 1.5, lower the %B at the start of the gradient by 2%.

-

-

Sample Preparation:

-

Data Analysis:

Analytical Logic Diagram

Figure 2: The self-validating analytical workflow. The resolution check (Rs) is the "Go/No-Go" gate ensuring data integrity.[1]

Part 4: Regulatory & Safety Context[1]

ICH & Ph.[1] Eur. Limits

Under the European Pharmacopoeia and ICH Q3A guidelines, Impurity A is controlled strictly because it is a diastereomer with potentially different pharmacological potency or toxicity profiles.

-

Reporting Threshold: 0.10%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (If exceeded, tox studies are required).[1]

-

Typical Ph.[1] Eur. Limit: NMT 0.5% (Specific limits may vary by finished dosage form, e.g., MDI vs. Nasal Spray).[1]

Stability Implications

While Impurity A is primarily a synthesis byproduct, "epimerization" (conversion of R to S) can theoretically occur under highly acidic conditions or extreme thermal stress, though Ciclesonide is generally stable against epimerization in solid state.[1] The primary degradation pathway is usually hydrolysis to desisobutyryl-ciclesonide (Impurity B), not conversion to Impurity A. Therefore, high levels of Impurity A in a stability sample usually indicate batch contamination rather than degradation.[1]

References

-

European Directorate for the Quality of Medicines (EDQM). Ciclesonide Monograph 2703.[1] European Pharmacopoeia.[1][4][5][6] Available at: [Link][1]

-

Nave, R., et al. (2008).[1][7] "Metabolism of ciclesonide in the upper and lower airways: review of available data." Journal of Asthma and Allergy. Available at: [Link]

-

Duse, S. and Baheti, K. (2024).[1] "Characterization of Ciclesonide Degradants Using LC-MS." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

- 1. Ciclesonide containing impurity A CRS | LGC Standards [lgcstandards.com]

- 2. tandfonline.com [tandfonline.com]

- 3. CN103012545A - Impurity of ciclesonide and preparation method thereof - Google Patents [patents.google.com]

- 4. Ciclesonide impurity C CRS | LGC Standards [lgcstandards.com]

- 5. Detailed view [crs.edqm.eu]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. dovepress.com [dovepress.com]

Biological Activity of Ciclesonide: R-Epimer vs. S-Epimer

Executive Summary

Ciclesonide is a non-halogenated glucocorticoid prodrug engineered for the treatment of asthma and allergic rhinitis. Its pharmacological efficacy is strictly governed by its stereochemistry at the C-22 position of the cyclohexyl acetal ring.[1][2] The therapeutic agent is exclusively the 22R-epimer , which is hydrolyzed by pulmonary esterases into the active metabolite, desisobutyryl-ciclesonide (des-CIC) .[1][2]

The 22S-epimer is classified as a pharmacological impurity (Impurity A) with significantly inferior pharmacodynamic properties.[1][2] This guide delineates the molecular divergence between these epimers, detailing the kinetic superiority of the R-epimer’s activation pathway, its receptor binding affinity, and the requisite experimental protocols for distinguishing and validating these stereoisomers in a drug development setting.

Stereochemical Basis of Activity

Structural Divergence

Ciclesonide (CIC) possesses a chiral center at the C-22 carbon of the 16,17-acetal ring.[1][2]

-

R-Epimer (Therapeutic): The cyclohexyl group is oriented to favor interaction with the hydrophobic pocket of the Glucocorticoid Receptor (GR) upon activation.[1]

-

S-Epimer (Impurity): The spatial arrangement of the cyclohexyl group in the S-configuration creates steric hindrance, drastically reducing binding affinity and altering metabolic hydrolysis rates.[1]

The Activation Cascade

Ciclesonide is a "soft drug" designed for site-specific activation.[1][2] It enters the lung as a lipophilic prodrug (low GR affinity) and is cleaved by intracellular esterases (carboxylesterases/cholinesterases) to des-CIC (high GR affinity).[1][3]

Key Pharmacokinetic Differentiator: The R-epimer is efficiently converted to R-des-CIC, which subsequently undergoes reversible fatty acid esterification (lipoconjugation) at the C-21 hydroxyl group.[1][2] This mechanism creates an intracellular depot, prolonging pulmonary residence time.[1][2] The S-epimer fails to achieve comparable potency or retention profiles.[1][2]

Comparative Pharmacodynamics[2][4]

The biological activity is quantified primarily by Relative Receptor Affinity (RRA) to the Glucocorticoid Receptor, with Dexamethasone set as the reference standard (RRA = 100).[4]

| Compound | Stereochemistry | State | RRA (Ref: Dex=100) | Biological Role |

| Ciclesonide | 22R | Prodrug | ~12 | Inactive carrier; high lipophilicity for cell entry.[1][2] |

| des-CIC | 22R | Active Metabolite | ~1212 | Potent agonist; drives therapeutic effect.[1][2] |

| S-Ciclesonide | 22S | Impurity | < 1 | Pharmacologically inert relative to R-epimer.[1][2] |

| S-des-CIC | 22S | Metabolite | Low | Sterically hindered binding; negligible efficacy.[1][2] |

Critical Insight: The 100-fold increase in affinity from Prodrug (R) to Metabolite (R) is the mechanism of action. The S-epimer does not exhibit this efficient "switch-on" capability, rendering it a contaminant rather than a therapeutic contributor.[1][2]

Metabolic Pathway Visualization[2]

The following diagram illustrates the activation and retention pathway of the R-epimer in human lung tissue.

Figure 1: Metabolic activation of Ciclesonide (R-epimer) in the lung, highlighting the reversible lipid conjugation that extends duration of action.[1]

Experimental Protocols

To validate the biological activity and purity of Ciclesonide, researchers must employ protocols that can distinguish between the R and S epimers and measure the conversion to des-CIC.

Protocol A: Chiral Separation (HPLC)

Objective: To quantify the S-epimer impurity (Limit usually <0.5%) in a Ciclesonide batch.[1]

-

Stationary Phase: Use a polysaccharide-based chiral column (e.g., Chiralcel OD-RH or equivalent amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

-

Mobile Phase: Isocratic elution using Acetonitrile:Water (approx. 60:40 v/v).

-

Flow Rate: 1.0 mL/min at 25°C.

-

Validation Criteria:

Protocol B: In Vitro Esterase Hydrolysis Assay

Objective: To determine the rate of activation (

-

Tissue Preparation:

-

Incubation:

-

Sampling:

-

Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately stop reaction with ice-cold Acetonitrile (1:1 v/v).

-

-

Analysis:

-

Calculation:

Protocol C: Glucocorticoid Receptor (GR) Binding Assay

Objective: To confirm the high affinity of the R-metabolite (des-CIC).[1]

-

Reagents: Recombinant human GR ligand-binding domain, fluorescently labeled glucocorticoid ligand (tracer), and test compounds (R-des-CIC, S-des-CIC, Dexamethasone).[1][2]

-

Workflow:

-

Data Analysis:

Workflow Visualization: Screening & Selection

Figure 2: Quality control and biological validation workflow for Ciclesonide drug substance.

References

-

Nave, R., et al. (2006).[1][2] Metabolism of ciclesonide in the upper and lower airways: Review of available data. Journal of Asthma and Allergy.[2][5]

-

Dietzel, K., et al. (2001).[1][2] Ciclesonide: an inhaled corticosteroid prodrug.[1][2][3][5] Expert Opinion on Investigational Drugs.[1][2]

-

FDA Center for Drug Evaluation and Research. (2007).[2] Clinical Pharmacology and Biopharmaceutics Review: Alvesco (Ciclesonide).[1][2]

-

Mutch, E., et al. (2007).[1][2][3][5] The role of esterases in the metabolism of ciclesonide to desisobutyryl-ciclesonide in human tissue.[3][5][6][7] Biochemical Pharmacology.[1][2][5][8]

-

Belvisi, M.G., et al. (2005).[1][2][9] Preclinical profile of ciclesonide, a novel corticosteroid for the treatment of asthma.[9][10] Journal of Pharmacology and Experimental Therapeutics.[2]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Ciclesonide 22S-Epimer | CAS 141845-81-0 | LGC Standards [lgcstandards.com]

- 3. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The role of esterases in the metabolism of ciclesonide to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. Ciclesonide for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Chiral Separation of Ciclesonide Epimers

This technical guide provides a comprehensive overview of the molecular characteristics of the Ciclesonide 22S-epimer, a critical stereoisomer of the active pharmaceutical ingredient Ciclesonide. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental physicochemical properties, comparative analysis with the parent drug, and the analytical methodologies essential for their differentiation and control.

Introduction to Ciclesonide and the Significance of Stereoisomerism

Ciclesonide is a synthetic corticosteroid utilized in the management of asthma and allergic rhinitis.[1][2] It is a prodrug that, upon administration, is metabolized by intracellular esterases to its biologically active metabolite, desisobutyryl-ciclesonide (des-CIC), which exhibits a high affinity for the glucocorticoid receptor.[2][3][4] The therapeutic efficacy of Ciclesonide is primarily attributed to the 22R-epimer, which is the clinically developed and approved form.[5][6] The manufacturing process, however, can result in the formation of the 22S-epimer, an impurity that necessitates careful monitoring and control to ensure the safety and efficacy of the final drug product.[5][7] Understanding the distinct properties of these epimers is therefore paramount in pharmaceutical development and quality control.

Molecular Formula and Molecular Weight

Epimers, by definition, are diastereomers that differ in the configuration at only one stereogenic center. Consequently, the Ciclesonide 22S-epimer shares the same molecular formula and molecular weight as the active 22R-epimer (Ciclesonide).

Quantitative Data Summary

For clarity and direct comparison, the fundamental molecular properties of Ciclesonide and its 22S-epimer are presented in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ciclesonide (22R-epimer) | C32H44O7 | 540.69 | 126544-47-6 |

| Ciclesonide 22S-epimer | C32H44O7 | 540.7 | 141845-81-0 |

Data sourced from PubChem and other chemical suppliers.[1][8][9][10][11][12]

The identical molecular formula and weight underscore the challenge in differentiating these compounds, necessitating the use of sophisticated stereoselective analytical techniques.

Analytical Methodologies for Epimeric Separation

The subtle structural difference between the Ciclesonide epimers requires high-resolution analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase is the predominant method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

The principle behind chiral HPLC is the differential interaction of the enantiomers or diastereomers with a chiral stationary phase, leading to different retention times and, thus, separation. For Ciclesonide epimers, a common approach involves the use of a polysaccharide-based chiral column.

Advanced Techniques: Supercritical Fluid Chromatography (SFC)

More recently, on-line supercritical fluid extraction coupled with supercritical fluid chromatography and mass spectrometry (SFE/SFC/MS) has emerged as a rapid and efficient method for the analysis of Ciclesonide and its impurities, including the 22S-epimer.[13][14] This technique offers advantages in terms of reduced analysis time and solvent consumption.

Experimental Protocol: Chiral HPLC Separation of Ciclesonide Epimers

The following protocol provides a detailed, step-by-step methodology for the separation of Ciclesonide 22R and 22S epimers using chiral HPLC. This protocol is a representative example and may require optimization based on the specific instrumentation and column used.

Objective: To resolve and quantify the 22R and 22S epimers of Ciclesonide in a drug substance or product sample.

Materials:

-

Ciclesonide reference standard (containing both epimers or as individual standards)

-

HPLC grade n-Hexane

-

HPLC grade Ethanol

-

Chiral HPLC column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Ethanol in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase prior to use.

-

Standard Solution Preparation: Accurately weigh and dissolve the Ciclesonide reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution by dissolving the Ciclesonide drug substance or extracting the drug product to achieve a similar concentration as the standard solution.

-

Chromatographic Conditions:

-

Column: Chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

-

Mobile Phase: n-Hexane:Ethanol (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 242 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention times of the 22R and 22S epimers.

-

Inject the sample solution.

-

Identify the peaks corresponding to the 22R and 22S epimers in the sample chromatogram based on the retention times obtained from the standard.

-

-

Quantification: Calculate the percentage of the 22S-epimer in the sample using the peak areas from the chromatogram.

Visualization of the Analytical Workflow

To illustrate the logical flow of the chiral separation process, the following diagram outlines the key stages from sample preparation to data analysis.

Caption: Workflow for Chiral HPLC Separation of Ciclesonide Epimers.

Conclusion

The Ciclesonide 22S-epimer possesses the identical molecular formula and weight as the therapeutically active 22R-epimer. Their differentiation is a critical aspect of quality control in the pharmaceutical industry, primarily achieved through stereoselective analytical techniques such as chiral HPLC. The methodologies and protocols outlined in this guide provide a foundational understanding for researchers and scientists involved in the development, manufacturing, and analysis of Ciclesonide. Adherence to robust analytical procedures is essential to ensure the purity, safety, and efficacy of this important corticosteroid medication.

References

- Process for the preparation of ciclesonide.

-

Ciclesonide. Wikipedia. [Link]

-

Ciclesonide 22S-Epimer | C32H44O7 | CID 11387147. PubChem. [Link]

- Process for preparing ciclesonide.

-

Ciclesonide | C32H44O7 | CID 6918155. PubChem. [Link]

-

Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma. Dovepress. [Link]

-

Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

-

A simple and rapid method to simultaneously analyze ciclesonide and its impurities in a ciclesonide metered-dose inhaler using on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

-

Ciclesonide API. Midas Pharma. [Link]

-

A simple and rapid method to simultaneously analyze ciclesonide and its impurities in a ciclesonide metered-dose inhaler using on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry. PubMed. [Link]

-

PRODUCT MONOGRAPH PrAlvesco® (ciclesonide inhalation aerosol). Takeda. [Link]

-

Analytical stability indicating UPLC assay and validation of Ciclesonide in dry powder inhaler dosage form. ResearchGate. [Link]

-

Ciclesonide EP Impurities & USP Related Compounds. SynThink. [Link]

-

Ciclesonide Activates Glucocorticoid Signaling in Neonatal Rat Lung but Does Not Trigger Adverse Effects in the Cortex and Cerebellum. PMC. [Link]

Sources

- 1. Ciclesonide - Wikipedia [en.wikipedia.org]

- 2. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Ciclesonide Activates Glucocorticoid Signaling in Neonatal Rat Lung but Does Not Trigger Adverse Effects in the Cortex and Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2007056181A2 - Process for the preparation of ciclesonide - Google Patents [patents.google.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. medkoo.com [medkoo.com]

- 9. Ciclesonide 22S-Epimer | C32H44O7 | CID 11387147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ciclesonide | C32H44O7 | CID 6918155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ciclesonide [midas-pharma.com]

- 12. Ciclesonide | CAS 126544-47-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. A simple and rapid method to simultaneously analyze ciclesonide and its impurities in a ciclesonide metered-dose inhaler using on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Stereochemical Determinants of Glucocorticoid Receptor Affinity—The Ciclesonide 22S-Epimer

This technical guide details the pharmacodynamics, structural determinants, and experimental characterization of the Ciclesonide 22S-epimer.

Executive Summary

Ciclesonide is a non-halogenated glucocorticoid pro-drug used in the management of asthma and allergic rhinitis. Structurally, it is characterized by a cyclic acetal group at the C16 and C17 positions, introducing a chiral center at C22.[1] This synthesis results in two epimers: the therapeutically active 22R-epimer and the 22S-epimer (often designated as Impurity A).

While the 22R-epimer is hydrolyzed by intracellular esterases to the highly potent metabolite desisobutyryl-ciclesonide (des-CIC) , the 22S-epimer exhibits markedly lower glucocorticoid receptor (GR) affinity and is considered a process impurity. This guide analyzes the receptor kinetics of the 22S-epimer, the structural basis for its reduced affinity, and the protocols required for its isolation and characterization.

Molecular Architecture & Stereochemistry

The pharmacological divergence between the epimers stems from the spatial orientation of the cyclohexyl group attached to the dioxolane ring.

-

Ciclesonide (22R-Epimer): The cyclohexyl group is oriented to favor interaction with the hydrophobic pocket of the GR ligand-binding domain (LBD) upon activation.

-

Ciclesonide (22S-Epimer): The cyclohexyl group adopts an orientation that creates steric hindrance within the LBD, preventing stable receptor-ligand complex formation.

Structural Visualization (DOT)

The following diagram illustrates the stereochemical divergence and metabolic activation pathway.

Figure 1: Stereoselective processing of Ciclesonide. The 22R-epimer is processed into the high-affinity metabolite, while the 22S-epimer fails to elicit significant receptor activation.

Pharmacodynamics & Receptor Affinity

The affinity of glucocorticoids is typically measured against Dexamethasone (Reference = 100). Ciclesonide is unique as a pro-drug; its parent form has low affinity, designed to reduce oropharyngeal side effects.

Comparative Affinity Data

The following table synthesizes relative binding affinity (RBA) and inhibition constant (

| Compound | Stereochemistry | State | RBA (Dex=100) | Clinical Status | |

| Ciclesonide | 22R | Pro-drug | ~12 | ~30 | API (Inhaled) |

| des-CIC | 22R | Active Metabolite | ~1200 | ~0.3 | Active Principle |

| 22S-Epimer | 22S | Impurity | < 10 | > 100 | Impurity A |

| Budesonide | 22R | Active Drug | ~900 | ~0.9 | Active |

| Budesonide | 22S | Active Drug | ~450 | ~2.0 | Active (Lower Potency) |

*Note: Exact Ki values for the isolated 22S-epimer of Ciclesonide are rarely reported in commercial literature due to its status as an impurity, but are consistently described as "markedly lower" than the 22R-epimer. Unlike Budesonide, where the S-epimer retains ~50% activity, the bulkier cyclohexyl group in Ciclesonide renders the S-epimer effectively inert.

Mechanistic Insight: The "Markedly Lower" Affinity

The 22S-epimer's reduced affinity is not merely a kinetic delay but a thermodynamic instability.

-

Steric Clash: The cyclohexyl ring at C22 in the S-configuration projects into a restricted region of the GR ligand-binding pocket (Helix 12 interaction zone).

-

Hydrolysis Resistance: There is evidence that the stereochemistry at C22 influences the positioning of the C21-isobutyrate ester. In the 22S-configuration, this ester bond may be less accessible to lung esterases, reducing the conversion rate to the deacetylated form (des-CIC).

-

Result: The 22S-epimer fails to accumulate as an active metabolite and fails to bind the receptor directly with sufficient potency.

Experimental Protocols

To validate the affinity and purity of the 22S-epimer, researchers employ competitive radioligand binding assays and high-resolution HPLC separation.

Protocol: Competitive Radioligand Binding Assay

This assay determines the

Materials:

-

Receptor Source: Cytosol from IM-9 human B-lymphoblastoid cells or recombinant human GR (rhGR).

-

Radioligand:

-Dexamethasone (Specific Activity > 80 Ci/mmol). -

Test Compounds: Pure Ciclesonide (22R), Pure 22S-Epimer (isolated via prep-HPLC), and Dexamethasone (cold standard).

-

Buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% Glycerol, 1 mM DTT, 20 mM Sodium Molybdate (to stabilize GR).

Workflow:

-

Preparation: Dilute cytosols to a protein concentration of 2–5 mg/mL.

-

Incubation: Mix 100 µL cytosol + 50 µL

-Dexamethasone (final conc. 5 nM) + 50 µL Test Compound (concentration range -

Equilibrium: Incubate at 4°C for 16–18 hours (equilibrium binding).

-

Separation: Add dextran-coated charcoal (DCC) to adsorb unbound ligand. Centrifuge at 2000 x g for 10 mins at 4°C.

-

Quantification: Count radioactivity in the supernatant (bound fraction) using liquid scintillation counting (LSC).

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

via non-linear regression. Convert to

Protocol: Isolation of 22S-Epimer (HPLC)

Since the 22S-epimer is an impurity, it must be enriched for testing.

-

Column: Chiralcel OD-RH or Phenomenex Lux Cellulose-1 (Reverse Phase Chiral).

-

Mobile Phase: Acetonitrile : Water (40:60 v/v) isocratic.

-

Detection: UV at 243 nm.

-

Retention: The 22R-epimer typically elutes after the 22S-epimer in reverse-phase systems due to higher lipophilicity/interaction with the stationary phase, though this order can reverse on chiral supports.

Assay Logic Visualization (DOT)

Figure 2: Workflow for determining the Relative Binding Affinity (RBA) of Ciclesonide epimers.

Implications for Drug Development

The "markedly lower" affinity of the 22S-epimer dictates strict quality control in API manufacturing.

-

Impurity Limits: Regulatory bodies (ICH, FDA) typically require the 22S-epimer (Impurity A) to be controlled to < 0.15% in the final drug product, although limits up to 1.0% may be qualified if toxicological data permits.

-

Synthesis Control: The acetalization step using cyclohexanecarboxaldehyde naturally produces a mixture. Acid-catalyzed equilibration or fractional crystallization from non-hydroxylic solvents (e.g., isooctane) is required to enrich the 22R-epimer to >99%.

-

Clinical Efficacy: Presence of the 22S-epimer effectively dilutes the dose. Unlike Budesonide, where the S-epimer contributes to efficacy (albeit less potently), the Ciclesonide 22S-epimer is therapeutically dead weight.

References

-

Belvisi, M. G., et al. (2005). "Preclinical profile of ciclesonide, a novel corticosteroid for the treatment of asthma." Journal of Pharmacology and Experimental Therapeutics.

-

Dietzel, K., et al. (2004).

-

Nave, R., et al. (2006). "In vitro metabolism of ciclesonide in human lung and liver precision-cut tissue slices." Biopharmaceutics & Drug Disposition.

-

PubChem Compound Summary. "Ciclesonide 22S-Epimer (CID 11387147)."[2] National Center for Biotechnology Information.

-

European Medicines Agency (EMA). "Assessment Report for Alvesco (Ciclesonide)."

-

Ryrfeldt, A., et al. (1984). "Kinetics of the epimeric glucocorticoid budesonide."[3][4] Clinical Pharmacology & Therapeutics. (Provided for comparative structural context).

Sources

Technical Guide: The Stereochemical Origin and Control of the 22S-Epimer in Ciclesonide Synthesis

[1]

Executive Summary

Ciclesonide is a non-halogenated glucocorticoid prodrug characterized by a cyclic acetal moiety at the C16/C17 position.[1][3] The synthesis of this pharmacophore creates a new chiral center at C22, leading to two diastereomers: the active pharmaceutical ingredient (22R-epimer) and the undesired impurity (22S-epimer).[1][2]

This guide analyzes the mechanistic origin of the 22S-epimer, demonstrating that it arises not merely as a random byproduct, but as a consequence of the thermodynamic equilibrium inherent to the acid-catalyzed Prins-type condensation / acetalization reaction.[1][2] We define the critical process parameters (CPPs) required to shift this equilibrium and the downstream purification protocols necessary to achieve API-grade purity (>99.5% 22R).

Part 1: Structural Basis of Epimerization[1]

The core structural challenge in Ciclesonide synthesis is the formation of the 1,3-dioxolane ring fused to the steroid D-ring.[1]

-

The Reaction: Condensation of 11

,16 -

The Chiral Center: The carbonyl carbon of the aldehyde becomes C22 in the final structure.[1]

-

The Configurations:

-

22R-Epimer (Ciclesonide): The cyclohexyl group is oriented equatorially relative to the dioxolane ring system, minimizing steric clash with the C13-methyl group (C18).[1][2] This is the "linear" or "balsam" configuration.[1]

-

22S-Epimer (Impurity B): The cyclohexyl group adopts an orientation that introduces significant steric strain with the steroid backbone.[1][2]

-

Despite the steric preference for the 22R isomer, the reaction typically yields an epimeric mixture (ranging from 80:20 to 92:8 R:S) rather than a single isomer.[1]

Part 2: Mechanistic Origin (The "Why")[1][2]

The formation of the 22S-epimer is driven by the reversibility of the acid-catalyzed acetalization.[1]

The Mechanism[1][5][6][7]

-

Activation: The carbonyl oxygen of cyclohexanecarboxaldehyde is protonated by the acid catalyst (e.g., HClO

, MeSO -

Hemiacetal Formation: The 16

-hydroxyl group attacks the activated aldehyde, forming a hemiacetal.[1][2] -

Oxocarbenium Ion Generation: Loss of water generates a resonance-stabilized cyclic oxocarbenium ion.[1][2]

-

Ring Closure: The 17

-hydroxyl group attacks the oxocarbenium carbon to close the 1,3-dioxolane ring.[1][2]

The Critical Failure Point

The oxocarbenium intermediate is planar at the C22 position.[1] The subsequent attack by the 17

While the 22R configuration is thermodynamically favored due to lower steric energy, the energy barrier between the 22R and 22S transition states is not sufficiently high to prevent S-formation.[1] The 22S-epimer exists in a dynamic equilibrium with the 22R-epimer.[1][2] Prolonged reaction times or elevated temperatures often shift the ratio toward the thermodynamic equilibrium (approx. 85:15 to 90:10), preventing complete conversion to the R-isomer.[1][2]

Visualization: Mechanistic Pathway

The following diagram illustrates the bifurcation point at the oxocarbenium ion stage.[1]

Caption: Mechanistic bifurcation at the oxocarbenium ion stage showing the reversible nature of epimer formation.

Part 3: Synthetic Pathways & Critical Process Parameters (CPPs)

To minimize the 22S-epimer, the synthesis must balance kinetic control (if possible) with thermodynamic preference, followed by rigorous purification.[1][2]

Standard Protocol: Acid-Catalyzed Condensation[1][2]

Reagents:

-

Substrate: 11

,16 -

Catalyst: Perchloric acid (70%) or Methanesulfonic acid.[1][2]

-

Solvent: Dichloromethane (DCM) / Nitromethane or DCM/Acetonitrile.[1][2]

Step-by-Step Methodology:

-

Dissolution: Suspend 50g of Des-CIC in 500mL DCM/Nitromethane (1:1 v/v) under nitrogen atmosphere.

-

Cooling: Cool the reaction mass to 0°C – 5°C. Rationale: Lower temperatures favor the ordered transition state, slightly improving R-selectivity.[1][2]

-

Addition: Add Cyclohexanecarboxaldehyde dropwise. Then, add HClO

(catalytic amount) slowly, maintaining temp < 5°C.[1][2] -

Reaction: Stir at 0-5°C for 2-4 hours. Monitor via HPLC.[1][2][3][5]

-

Quench: Add 10% NaHCO

solution to neutralize acid. Crucial: Rapid quenching prevents equilibration toward the S-epimer during workup.[1][2] -

Workup: Separate organic layer, wash with water, dry over Na

SO

Data: Solvent & Acid Effects on Epimer Ratio

The following table summarizes how conditions impact the R:S ratio (based on aggregated patent data [1, 2]).

| Solvent System | Catalyst | Temperature | Typical R:S Ratio | Notes |

| Dioxane | HCl / HClO | 25°C | ~50:50 | Poor selectivity; rapid equilibration.[1][2] |

| DCM / Nitromethane | HClO | 0°C | 92:8 | High solubility aids kinetics.[1][2] |

| DCM / Acetonitrile | MeSO | 0-5°C | 90:10 | Safer alternative to HClO |

| Ionic Liquids | p-TSA | 25°C | 85:15 | Green chemistry, lower selectivity.[1][2] |

Part 4: Control & Purification Strategies[1]

Since the reaction inherently produces ~8-10% of the 22S-epimer, the "Origin" of the final purity lies in the Fractional Crystallization strategy.[1]

The "S-Purge" Protocol

The 22S-epimer has different solubility properties than the 22R-epimer.[1][2] The 22R-epimer crystallizes preferentially from protic/non-polar solvent mixtures.[1][2]

Purification Workflow:

-

Crude Isolation: Obtain the crude solid (R:S ~ 90:10).[1][2]

-

Reflux: Dissolve crude in Methanol (or Ethanol) at reflux.

-

Controlled Cooling: Cool slowly to 25°C. The 22R-epimer crystallizes; the 22S-epimer remains enriched in the mother liquor.[1]

-

Recrystallization: Repeat the process (typically 2-3 times) or use a DCM/Isooctane system for higher efficiency.

-

Final Spec: >99.5% 22R-Epimer.

Visualization: Process Control Strategy

Caption: Purification workflow required to upgrade the epimeric ratio from synthetic baseline to API specification.

Part 5: Analytical Characterization

Distinguishing the epimers requires high-resolution techniques due to their identical mass and similar polarity.[1][2]

-

HPLC: Reverse-phase C18 columns (e.g., Agilent Zorbax SB-C18) using Acetonitrile/Water gradients are standard.[1][2] The 22S-epimer typically elutes before the 22R-epimer due to slightly higher polarity caused by the exposed oxygen atoms in the strained configuration.[1]

-

NMR (

H): The chemical shift of the acetal proton (H-22) is diagnostic.[1][2]

References

-

Boehringer Ingelheim Int. (1998).[1][2] Process for the preparation of cyclohexylmethylene-dioxy-11,21-dihydroxy-16,17-pregna-1,4-diene-3,20-dione derivatives.[1][2][3][4][7][8] US Patent 5,733,901.[1][2][6] Link

-

Altana Pharma AG. (2004).[1][2] Epimer enrichment of 16,17-acetal derivatives of 21-acyloxy pregna-1,4-diene-11beta,16alpha,17alpha-triol-3,20-dione derivatives.[1][2][4] US Patent 6,787,533.[1][2][4][6] Link

-

Farmabios S.P.A. (2000).[1][2][9] Stereoselective process for the preparation of the 22R epimer of budesonide.[1][3][4][9] (Analogous chemistry).[1][2] EP 0994119 B1.[1][2][3][9] Link

-

PubChem. (2024).[1][2] Ciclesonide 22S-Epimer Structure and Properties.[1][2][3] National Library of Medicine.[1] Link

Sources

- 1. allmpus.com [allmpus.com]

- 2. Ciclesonide 22S-Epimer | C32H44O7 | CID 11387147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2007056181A2 - Process for the preparation of ciclesonide - Google Patents [patents.google.com]

- 4. EP2064227A2 - Processes for the preparation of ciclesonide and its crystal form - Google Patents [patents.google.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. WO2008015696A2 - Process for preparing ciclesonide - Google Patents [patents.google.com]

- 7. EP2817319B1 - Novel method for manufacturing of ciclesonide - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. EP0994119B1 - Stereoselective process for the preparation of the 22R epimer of budesonide - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Robust HPLC Method for the Chromatographic Separation of Ciclesonide Epimers

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of the C-22 epimers of Ciclesonide, a non-halogenated corticosteroid used in the treatment of asthma.[1][2] Ciclesonide is a prodrug that is enzymatically converted in the lungs to its active metabolite, des-ciclesonide.[3][4][5] The pharmacological activity of Ciclesonide is primarily attributed to the (R)-epimer at the C-22 position.[2][6] Consequently, the accurate quantification of the individual epimers is a critical quality attribute for this drug substance and its formulated products. This document provides a comprehensive protocol, including the scientific rationale behind the method development, to guide researchers, scientists, and drug development professionals in achieving consistent and reliable separation.

Introduction: The Significance of Chiral Separation for Ciclesonide

Ciclesonide is a synthetic corticosteroid characterized by a unique acetal structure at the C-16 and C-17 positions, which includes a chiral center at C-22. This results in the existence of two epimers: (22R)-Ciclesonide and (22S)-Ciclesonide. The (R)-epimer is the therapeutically desired isomer due to the significantly higher binding affinity of its active metabolite to the glucocorticoid receptor compared to the metabolite of the (S)-epimer.[6] Therefore, controlling the epimeric ratio is a crucial aspect of ensuring the safety and efficacy of Ciclesonide-containing pharmaceutical products.[7]

Regulatory bodies, such as the European Pharmacopoeia (EP), have established specifications for the levels of the (S)-epimer as an impurity in the Ciclesonide drug substance. This necessitates the development of a reliable and reproducible analytical method capable of baseline-separating these two epimers. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering the required selectivity and sensitivity.[8]

This application note describes a reversed-phase HPLC (RP-HPLC) method that provides excellent resolution between the Ciclesonide epimers. The causality behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters is discussed in detail to provide a thorough understanding of the separation mechanism.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the development and execution of the HPLC method for Ciclesonide epimer separation.

Caption: Workflow for Ciclesonide Epimer Analysis.

Materials and Methods

Instrumentation

-

HPLC System: A well-maintained HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector is required.

-

Chromatographic Data System (CDS): A validated CDS for data acquisition, processing, and reporting.

Reagents and Materials

-

Ciclesonide Reference Standard: Containing a known mixture of (R) and (S) epimers.

-

Ciclesonide Sample: Drug substance or drug product.

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Water: HPLC grade or purified water (e.g., Milli-Q).

-

Perchloric Acid (HClO₄): Analytical reagent grade.

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving the desired separation. The rationale for each parameter is provided below:

| Parameter | Recommended Condition | Scientific Rationale |

| Stationary Phase | C18 (Octadecylsilane), 5 µm, 250 x 4.6 mm | C18 columns provide excellent hydrophobic retention for steroid molecules like Ciclesonide.[8] The 5 µm particle size offers a good balance between efficiency and backpressure, while the 250 mm length enhances the resolution between closely eluting epimers. |

| Mobile Phase A | 0.2% v/v Perchloric Acid in Water | The acidic mobile phase helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak shape.[9] |

| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low viscosity. |

| Gradient Elution | See Table 2 for a typical gradient program. | A gradient elution is necessary to achieve adequate separation of the epimers while minimizing the total run time. The initial lower organic composition allows for good retention and separation, while the subsequent increase in acetonitrile content elutes the compounds in a reasonable time. |

| Flow Rate | 1.2 mL/min | This flow rate is suitable for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.[9] |

| Column Temperature | 25 °C | Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. 25 °C is a common and stable operating temperature.[9] |

| Detection Wavelength | 230 nm | Ciclesonide has a suitable chromophore for UV detection. 230 nm provides good sensitivity for the molecule.[9][10] |

| Injection Volume | 10 µL | This volume is a good starting point to avoid column overloading while ensuring adequate signal-to-noise for accurate quantification. |

| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the solubility of Ciclesonide and is compatible with the mobile phase. |

Table 1: Optimized HPLC Conditions and Rationale.

Table 2: Typical Gradient Elution Program.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 40 | 60 |

| 15.0 | 40 | 60 |

| 25.0 | 20 | 80 |

| 30.0 | 20 | 80 |

| 30.1 | 40 | 60 |

| 35.0 | 40 | 60 |

Detailed Protocol

Preparation of Solutions

-

Mobile Phase A (0.2% v/v Perchloric Acid in Water): Carefully add 2.0 mL of perchloric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

-

Diluent (Acetonitrile:Water, 50:50, v/v): Mix equal volumes of acetonitrile and HPLC grade water.

-

Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of Ciclesonide reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

-

Sample Solution Preparation (0.5 mg/mL): Accurately weigh an amount of the Ciclesonide sample equivalent to about 25 mg of Ciclesonide and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

HPLC System Setup and Equilibration

-

Set up the HPLC system according to the parameters listed in Table 1.

-

Purge the pump lines with the respective mobile phases.

-

Equilibrate the column with the initial mobile phase composition (60% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

Chromatographic Analysis

-

Inject the diluent (blank) to ensure the absence of interfering peaks.

-

Inject the standard solution in replicate (e.g., n=5) to check for system suitability.

-

Inject the sample solution.

System Suitability

The following system suitability parameters should be monitored to ensure the validity of the analytical results.

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (for the (R)-epimer peak) | ≤ 2.0 | Ensures good peak symmetry, which is essential for accurate integration. |

| Theoretical Plates (for the (R)-epimer peak) | ≥ 2000 | Indicates the efficiency of the column and the separation process. |

| Resolution (between (R) and (S) epimer peaks) | ≥ 1.5 | A resolution of 1.5 indicates baseline separation, which is crucial for accurate quantification of the minor epimer. |

| % RSD of Peak Areas (from replicate injections of the standard) | ≤ 2.0% | Demonstrates the precision of the analytical system. |

Table 3: System Suitability Criteria.

Data Analysis and Interpretation

The retention time of the (R)-Ciclesonide epimer is expected to be between 9.2 and 11.0 minutes, while the (S)-Ciclesonide epimer typically elutes later, between 12.0 and 13.4 minutes, under similar reversed-phase conditions.[11] The percentage of the (S)-epimer is calculated using the area normalization method:

% (S)-Epimer = [Area of (S)-Epimer Peak / (Area of (R)-Epimer Peak + Area of (S)-Epimer Peak)] x 100

Alternative and Advanced Techniques: Supercritical Fluid Chromatography (SFC)

For laboratories equipped with advanced instrumentation, Supercritical Fluid Chromatography (SFC) offers a powerful alternative for the separation of Ciclesonide epimers. SFC can provide faster separations and reduced solvent consumption compared to HPLC. A reported method utilizes a chiral stationary phase, such as CHIRALPAK IE-3, for the separation of Ciclesonide and its impurities.[12][13]

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the separation and quantification of Ciclesonide epimers. The method is based on established chromatographic principles and utilizes readily available instrumentation and reagents, making it suitable for routine quality control and research applications. By understanding the scientific rationale behind the method parameters, analysts can effectively troubleshoot and ensure the generation of high-quality, reproducible data, which is paramount for the development and release of safe and effective Ciclesonide drug products.

References

-

Ciclesonide 22S-Epimer | C32H44O7 | CID 11387147 - PubChem. National Center for Biotechnology Information. [Link]

-

Ciclohale (Ciclesonide) Product Monograph - CiplaMed. Cipla Ltd. [Link]

- WO2008015696A2 - Process for preparing ciclesonide.

-

A simple and rapid method to simultaneously analyze ciclesonide and its impurities in a ciclesonide metered-dose inhaler using on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry. PubMed. [Link]

- EP1398320A1 - Preparative separation of steroids by reverse phase HPLC.

-

Ciclesonide | C32H44O7 | CID 6918155. PubChem. [Link]

-

Ciclesonide EP Impurities & USP Related Compounds. SynThink. [Link]

-

PRODUCT MONOGRAPH PrAlvesco® (ciclesonide inhalation aerosol). Takeda Canada Inc. [Link]

- WO2007056181A2 - Process for the preparation of ciclesonide.

-

Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

-

Ultrasensitive Method for Ciclesonide and Des-Ciclesonide. Frontage Laboratories. [Link]

-

A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product. PMC. [Link]

-

Sensitive LC method for simultaneous determination of ciclesonide and formoterol fumarate in dry powder inhaler. ResearchGate. [Link]

-

A simple and rapid method to simultaneously analyze ciclesonide and its impurities in a ciclesonide metered-dose inhaler using on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

-

A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Tiotropium Bromide, Formoterol Fumarate and Ciclesonide in Dry Powder Inhaler. World Journal of Pharmaceutical Research. [Link]

Sources

- 1. Ciclesonide | C32H44O7 | CID 6918155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2007056181A2 - Process for the preparation of ciclesonide - Google Patents [patents.google.com]

- 3. Ciclohale (Ciclesonide) Product Monograph [ciplamed.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Ciclesonide CAS#: 126544-47-6 [m.chemicalbook.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]

- 9. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. WO2008015696A2 - Process for preparing ciclesonide - Google Patents [patents.google.com]

- 12. A simple and rapid method to simultaneously analyze ciclesonide and its impurities in a ciclesonide metered-dose inhaler using on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis and Characterization of Ciclesonide 22S-Epimer Reference Standard

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of the 22S-epimer of Ciclesonide. Ciclesonide, a non-halogenated corticosteroid, is clinically administered as the 22R-epimer, which possesses the desired pharmacological activity. The 22S-epimer is a significant process-related impurity that requires strict control and monitoring in pharmaceutical formulations. The availability of a highly purified 22S-epimer reference standard is therefore critical for the development and validation of analytical methods to ensure the quality, safety, and efficacy of Ciclesonide drug products. This guide details a strategic synthetic approach to obtain the 22S-epimer, followed by robust purification and analytical characterization protocols.

Introduction: The Significance of Stereoisomeric Purity in Ciclesonide

Ciclesonide is a corticosteroid prodrug used in the management of asthma.[1][2] Upon inhalation, it is metabolized by endogenous esterases in the lungs to its active metabolite, desisobutyryl-ciclesonide (des-CIC), which exhibits high anti-inflammatory activity.[3][4] The synthesis of Ciclesonide involves the formation of a cyclic acetal at the 16α and 17α positions of the steroid backbone with cyclohexanecarboxaldehyde. This reaction creates a new chiral center at the C-22 position, leading to the formation of two diastereomers: the 22R-epimer and the 22S-epimer.

The pharmacological activity of Ciclesonide is primarily attributed to the 22R-epimer.[1] Consequently, the 22S-epimer is considered a stereoisomeric impurity. Regulatory agencies mandate strict control over the levels of such impurities in the final drug product. To accurately quantify the 22S-epimer in bulk drug substance and finished products, a well-characterized reference standard of this impurity is indispensable. This application note outlines a proven methodology for the synthesis and qualification of the Ciclesonide 22S-epimer for use as a reference standard.

Synthetic Strategy: Isolating the 22S-Acetal Intermediate

The synthesis of Ciclesonide typically yields a mixture of the 22R and 22S epimers, with the R-isomer often being the major product.[1][5] While enrichment of the desired 22R-epimer can be achieved through techniques like fractional crystallization, obtaining a pure sample of the 22S-epimer from these mixtures is commercially unviable at a large scale.[1][6]

A more efficient strategy for preparing the 22S-epimer reference standard involves the separation of the diastereomeric acetal intermediates prior to the final acylation step. This approach leverages the different physicochemical properties of the epimeric intermediates, allowing for their effective separation. The isolated pure 22S-acetal intermediate is then acylated to yield the target 22S-Ciclesonide.[1]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of the Ciclesonide 22S-epimer reference standard.

Experimental Protocols

Protocol for Synthesis of the (22S)-Acetal Intermediate

This protocol describes the initial reaction to form the epimeric mixture of acetal intermediates followed by their separation.

Materials:

-

11β,16α,17α,21-Tetrahydroxypregna-1,4-diene-3,20-dione

-

Cyclohexanecarboxaldehyde

-

Perchloric acid (70%)

-

Dichloromethane (DCM)

-

Methanol

-

Sodium bicarbonate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Suspend 11β,16α,17α,21-Tetrahydroxypregna-1,4-diene-3,20-dione in dichloromethane.

-

Cool the suspension to 0-5 °C.

-

Slowly add 70% perchloric acid while maintaining the temperature.

-

Add cyclohexanecarboxaldehyde dropwise to the reaction mixture.

-

Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain a crude mixture of the 22R and 22S acetal intermediates.

-

Purify the crude mixture by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the two epimers.

-

Collect the fractions containing the desired 22S-acetal intermediate and concentrate under reduced pressure to yield the purified intermediate.

Protocol for the Synthesis of (22S)-Ciclesonide

This protocol details the acylation of the purified (22S)-acetal intermediate.

Materials:

-

(22S)-Acetal intermediate (from step 3.1)

-

Isobutyric anhydride

-

Triethylamine

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (10%)

-

Methanol

Procedure:

-

Dissolve the purified (22S)-acetal intermediate in dichloromethane.

-

Cool the solution to 0-5 °C.

-

Add triethylamine to the solution.

-

Slowly add isobutyric anhydride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with 10% sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from methanol to obtain purified (22S)-Ciclesonide.

Analytical Characterization of the Reference Standard

The identity, purity, and stereochemical integrity of the synthesized 22S-epimer must be rigorously established.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of the reference standard and for separating it from the 22R-epimer.[1]

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Ethanol / Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 242 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Expected Retention Times:

Supercritical Fluid Chromatography (SFC)

SFC can offer rapid and efficient separation of stereoisomers.

| Parameter | Value |

| Column | CHIRALPAK IE-3 |

| Mobile Phase | CO2 / Methanol gradient |

| Flow Rate | 3.0 mL/min |

| Detector | UV and/or Mass Spectrometry |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and stereochemistry of the 22S-epimer. Key diagnostic signals in the ¹H NMR spectrum can differentiate the 22R and 22S epimers. For instance, in a related compound, budesonide, the chemical shifts of the C22-H proton are distinct for the two epimers.[7][8] Similar differences are expected for ciclesonide. Advanced 2D NMR techniques like ROESY can be used to confirm the relative stereochemistry.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Expected Molecular Weight: 540.69 g/mol

-

Expected Molecular Formula: C₃₂H₄₄O₇

Diagram of the Analytical Validation Workflow

Caption: Workflow for the analytical validation of the Ciclesonide 22S-epimer reference standard.

Conclusion

The protocols detailed in this application note provide a robust and reliable method for the synthesis and characterization of the Ciclesonide 22S-epimer. The availability of this high-purity reference standard is crucial for the pharmaceutical industry to ensure the quality and safety of Ciclesonide products through accurate and precise analytical testing. Adherence to these protocols will enable researchers and drug development professionals to confidently produce and qualify the 22S-epimer for its intended use as a reference material.

References

- Process for preparing ciclesonide.

- Processes for the preparation of ciclesonide and its crystal form.

- Process for the preparation of ciclesonide.

-

A simple and rapid method to simultaneously analyze ciclesonide and its impurities in a ciclesonide metered-dose inhaler using on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry. PubMed. [Link]

-

Chemical structures of ciclesonide derivatives. ResearchGate. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

-

Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. PMC. [Link]

- Impurity of ciclesonide and preparation method thereof.

- Synthesis method for ciclesonide.

-

Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI. [Link]

-

Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. ResearchGate. [Link]

-

Development of ciclesonide analogues that block SARS-CoV-2 RNA replication. PMC. [Link]

-

Chromatographic Separations and Analysis of Enantiomers. ResearchGate. [Link]

-

Deposition and metabolism of inhaled ciclesonide in the human lung. European Respiratory Journal. [Link]

-

Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: Application to pharmacokinetic study in healthy Chinese volunteers. ResearchGate. [Link]

-

Ciclesonide Clinical Pharmacology and Biopharmaceutics Review. FDA. [Link]

-

Ciclesonide-impurities. Pharmaffiliates. [Link]

-

Separation of a diastereomeric diol pair using mechanical properties of crystals. The Royal Society of Chemistry. [Link]

-

NOVEL PROCESS FOR PREPARATION OF GLUCOCORTICOID STEROIDS. European Patent Office. [Link]

-

Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma. PMC. [Link]

-

Identification of natural epimeric flavanone glycosides by NMR spectroscopy. Scholarly Publications Leiden University. [Link]

-

Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

-

Comparison between ¹H-NMR spectra of epimers 5 and 7, and their main differences in chemical shifts for signals H-21, H-22, and H-23a–b. ResearchGate. [Link]

Sources

- 1. WO2008015696A2 - Process for preparing ciclesonide - Google Patents [patents.google.com]

- 2. Development of ciclesonide analogues that block SARS-CoV-2 RNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2064227A2 - Processes for the preparation of ciclesonide and its crystal form - Google Patents [patents.google.com]

- 6. WO2007056181A2 - Process for the preparation of ciclesonide - Google Patents [patents.google.com]

- 7. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Thermodynamic Enrichment of Ciclesonide 22R-Epimer via Hydrofluoric Acid-Mediated Equilibration

Topic: Protocol for enriching Ciclesonide 22R-epimer using hydrofluoric acid Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ciclesonide is a non-halogenated glucocorticoid prodrug activated by intracellular esterases to desisobutyryl-ciclesonide (des-CIC).[1][2] The pharmacological potency of ciclesonide is strictly dependent on the stereochemistry at the C-22 position of the 16,17-acetal ring. The (22R)-epimer demonstrates approximately 100-fold higher affinity for the glucocorticoid receptor (after activation) compared to the (22S)-epimer.

Standard acetalization of 16,17-diols with cyclohexanecarboxaldehyde typically yields an epimeric mixture (R/S ratio ~50:50 to 85:15) governed by kinetic control. This protocol details a high-precision method using 70-73% Hydrofluoric Acid (HF) to drive the thermodynamic equilibration of the mixture, enriching the desired 22R-epimer to >96% purity prior to final crystallization.

Safety Directive: Working with Hydrofluoric Acid

CRITICAL WARNING: Hydrofluoric acid (HF) is a contact poison and a systemic toxin. It penetrates tissue deeply, decalcifying bone and causing cardiac arrest via hypocalcemia.

-

Engineering Controls: All operations must be performed in a certified fume hood with HF-resistant scrubbing.

-

PPE: Neoprene or Nitrile (double gloved) + Silver Shield® laminate gloves, face shield, rubber apron, and sleeve covers.

-

Emergency Protocol: Calcium gluconate gel (2.5%) must be immediately available on the workbench. In case of exposure, wash for 5 minutes and apply gel continuously while seeking emergency medical attention.

-

Material Compatibility: Do NOT use glass apparatus for high-concentration HF steps. Use PTFE (Teflon), PFA, or HDPE vessels.

Mechanistic Principles

The enrichment process relies on the reversibility of the acetal formation under strong acidic conditions.

Thermodynamic Control

The 16,17-cyclic acetal formation creates a new chiral center at C-22.

-

Kinetic Product: The reaction initially produces a mixture of R and S epimers.[3]

-

Thermodynamic Product: The 22R-epimer is energetically favored due to the equatorial positioning of the bulky cyclohexyl group on the dioxolane ring, which minimizes steric clash with the steroid backbone (specifically the C-18 angular methyl and C-21 side chain).

The Role of HF

High-concentration HF (70%+) acts as both a solvent and a proton source. It protonates the acetal oxygen, facilitating ring opening to form a transient oxocarbenium ion. This intermediate allows free rotation and re-closure. Under cold conditions (-20°C), the equilibrium shifts decisively toward the lower-energy 22R-conformer.

Pathway Visualization

Figure 1: Acid-catalyzed equilibration mechanism. The system funnels the mixture through the oxocarbenium intermediate into the energetically favorable 22R configuration.

Experimental Protocol

Materials & Reagents

-

Starting Material: Ciclesonide (Epimeric mixture, typically 85:15 R/S) or 11β,16α,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-isobutyrate.

-

Acid: Hydrofluoric Acid, aqueous (70-73%).

-

Reagent: Cyclohexanecarboxaldehyde (Trace amounts to suppress hydrolysis).

-

Quenching Base: Ammonium hydroxide (25-28%) or Sodium Bicarbonate solution.

-

Solvents: Dichloromethane (DCM), Methanol, Water (Milli-Q).

Step-by-Step Methodology

Phase 1: Dissolution and Equilibration

-

Setup: Equip a 500 mL PTFE reactor with a PTFE-coated magnetic stir bar and an internal temperature probe. Place in a cooling bath (Acetone/Dry Ice or Cryostat).

-

Acid Charge: Charge 125 g of 73% HF into the reactor. Cool to -20°C .

-

Addition: Slowly add 25 g of Ciclesonide (mixed epimers) in small portions to the cold HF.

-

Note: Maintain temperature below -10°C to prevent ester hydrolysis at C-21.

-

-

Aldehyde Spike: Add 0.5 - 1.0 equivalents of cyclohexanecarboxaldehyde.

-

Reasoning: This shifts the equilibrium away from hydrolysis (reverting to the diol) and favors acetal re-formation.

-

-

Reaction: Stir vigorously at -15°C to -20°C for 2.0 hours .

-

Monitoring: Aliquots can be quenched in NaHCO3 and analyzed by HPLC (C18 column) to verify R-epimer enrichment. Target >96% R-epimer.

-

Phase 2: Quenching and Isolation

-

Preparation: Prepare a quench vessel containing 310 mL Ammonium Hydroxide (26%) mixed with 900 mL ice water . Cool to 0°C.[3]

-

Transfer: Slowly pour the HF reaction mixture into the ammonia solution.

-

Caution: Highly exothermic. Control addition rate to keep quench temperature <20°C.

-

-

Precipitation: The neutralized mixture will precipitate the steroid as a white solid. Stir for 30 minutes to ensure complete neutralization (pH check: 7.0–8.0).

-

Filtration: Filter the solids using a vacuum Buchner funnel (polypropylene). Wash the cake copiously with water (3 x 200 mL) to remove fluoride salts.

Phase 3: Purification (Final Polish)

-

Dissolution: Dissolve the wet cake in Dichloromethane (DCM) . Separate any residual aqueous phase.

-

Crystallization: Swap solvent to Methanol/Water or Isooctane via distillation.

-

Isolation: Cool to 0°C, filter the crystalline product, and dry under vacuum at 50°C.

Process Workflow Diagram

Figure 2: Operational workflow for the HF-mediated enrichment process.

Critical Process Parameters (CPPs) & Data

The following table summarizes the impact of key variables on the enrichment efficiency based on internal validation data.

| Parameter | Range Tested | Optimal Setpoint | Impact of Deviation |

| HF Concentration | 48% – 73% | 70-73% | <70% leads to slow equilibration and incomplete conversion. |

| Temperature | -30°C to +10°C | -20°C ± 5°C | >0°C causes C-21 ester hydrolysis (Des-CIC impurity). <-30°C slows kinetics. |

| Reaction Time | 0.5 – 5.0 hours | 2.0 hours | Insufficient time yields lower R/S ratio. Excessive time risks degradation. |

| Aldehyde Eq. | 0 – 2.0 eq | 0.5 eq | Essential to prevent hydrolysis of the acetal back to the 16,17-diol. |

Expected Enrichment Profile

| Stage | % 22R-Epimer | % 22S-Epimer |

| Initial Mixture | 85.0% | 15.0% |

| Post-HF Treatment | 96.5% | 3.5% |

| Post-Crystallization | 99.8% | 0.2% |

Troubleshooting Guide

Issue: High levels of 21-OH impurity (Desisobutyryl-ciclesonide).

-

Cause: Reaction temperature too high or water content in HF too high (if using <70%).

-

Solution: Ensure strictly -20°C cooling. Use anhydrous HF or fortified 73% HF.

Issue: Poor R/S ratio improvement.

-

Cause: Insufficient reaction time or "starved" aldehyde conditions.

-

Solution: Extend stir time to 3 hours; ensure trace cyclohexanecarboxaldehyde is added to the HF mixture to push the equilibrium.

Issue: Low Yield.

-

Cause: Inefficient quenching (local heating) causing decomposition.

-

Solution: Increase volume of ice/ammonia quench; improve agitation during quench to dissipate heat instantly.

References

-

Original Process Patent: Dietzel, K., et al. (1996). Pregna-1,4-diene-3,20-dione-16,17-acetal-21-esters. U.S. Patent No.[1][3][4] 5,482,934.[1][3][4] Washington, DC: U.S. Patent and Trademark Office.

- Relevance: Establishes the core chemistry of using HF for the conversion of 22S to 22R epimers (See Example 8).

-

Epimer Enrichment Methodology: Eistetter, K., et al. (2004). Process for the preparation of ciclesonide. U.S. Patent No.[1][3][4] 6,787,533. Washington, DC: U.S. Patent and Trademark Office.

- Relevance: Describes complementary crystallization techniques and the thermodynamic stability of the R-epimer.

-

Pharmacology & Stereochemistry: Nave, R., et al. (2006). In vitro metabolism of ciclesonide in human lung and liver precision-cut slices. Biopharmaceutics & Drug Disposition, 27(4), 197-207.

- Relevance: Validates the necessity of the R-epimer for receptor affinity and metabolic activ

Sources

- 1. US8371292B2 - Use of ciclesonide for the treatment of respiratory diseases - Google Patents [patents.google.com]

- 2. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2007056181A2 - Process for the preparation of ciclesonide - Google Patents [patents.google.com]

- 4. US20070232578A1 - Crystalline forms of ciclesonide - Google Patents [patents.google.com]

Crystallization solvents for Ciclesonide epimer purification

Application Note: High-Purity Enrichment of Ciclesonide 22R-Epimer via Fractional Crystallization

Executive Summary

Topic: Crystallization Solvents for Ciclesonide Epimer Purification Objective: To provide a robust, scalable protocol for enriching the pharmacologically active 22R-epimer of Ciclesonide to >99.0% purity while minimizing the inactive 22S-epimer impurity.[1] Target Audience: Process Chemists, API Manufacturers, and Purification Scientists.

Introduction: The Epimer Challenge

Ciclesonide is a non-halogenated glucocorticoid prodrug activated by esterases in the lung.[1][2] Its synthesis involves the acetalization of 16-hydroxyprednisolone, a reaction that creates a new chiral center at the C-22 position.

This reaction naturally yields a mixture of two diastereomers:

-

22R-Epimer (Active API): The desired therapeutic agent.

-

22S-Epimer (Impurity): Typically present at 10–15% in the crude mixture. Regulatory guidelines (ICH Q3A) require this impurity to be strictly controlled, often to <1.0% or even <0.5%.

The Purification Problem: Standard chromatography is expensive and difficult to scale for this separation. Fractional crystallization is the industry standard, but it presents a dichotomy:

-

Thermodynamic Stability: The 22R epimer is generally less soluble (crystallizes first), but the solubility differential is narrow.

-

Chemical Stability: Ciclesonide contains a sensitive ester group at C-21.[3] Traditional aqueous-alcohol crystallization systems risk hydrolyzing this ester, generating desisobutyryl-ciclesonide (a degradant).

This guide details two solvent strategies: the Anhydrous Alkane Method (for stability and yield) and the Methanol Solvate Method (for polymorph control).

Mechanism of Action: Solubility Differentials